molecular formula C12H13N3O B13115032 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone

Cat. No.: B13115032
M. Wt: 215.25 g/mol
InChI Key: URCMYNNBFFXXRM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is a compound that features an imidazole ring, a phenyl group, and an amino group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and amino groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-2-methyl-1H-imidazole
  • 4-(2-Methylimidazol-1-yl)aniline
  • 1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethene

Uniqueness

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-amino-1-[4-(1-methylimidazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C12H13N3O/c1-15-7-6-14-12(15)10-4-2-9(3-5-10)11(16)8-13/h2-7H,8,13H2,1H3

InChI Key

URCMYNNBFFXXRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)C(=O)CN

Origin of Product

United States

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